

Experimental Protocol for Forced Degradation Studies of Lansoprazole

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Compound of Interest		
Compound Name:	Lansoprazole N-oxide	
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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole is a proton pump inhibitor susceptible to degradation in various environmental conditions. Forced degradation studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stable formulations.[1][2] These studies, mandated by regulatory bodies like the ICH, expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate degradation.[1][3] [4] This document provides a detailed experimental protocol for conducting forced degradation studies on Lansoprazole, including methodologies for stress application, sample analysis, and data interpretation.

Materials and Equipment

- Lansoprazole bulk drug
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)



- · Acetonitrile (ACN), HPLC grade
- · Methanol, HPLC grade
- Ammonium acetate
- Water, HPLC grade
- pH meter
- Analytical balance
- Volumetric flasks and pipettes
- Thermostatically controlled reaction vessel (e.g., water bath or oven)
- Photostability chamber
- High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
- Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification
- C18 column (e.g., 250 mm x 4.6 mm, 5 μm)

Experimental ProtocolsPreparation of Stock and Working Solutions

- Lansoprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of Lansoprazole in 100 mL of a suitable solvent mixture, such as acetonitrile and water (50:50, v/v).
- Working Solutions: Dilute the stock solution with the appropriate stress medium to achieve the desired final concentration for each study.

Forced Degradation Conditions



The following are representative protocols for inducing degradation. The duration and conditions may be adjusted to achieve a target degradation of 5-20%.

Lansoprazole is known to be highly unstable in acidic environments.

- Protocol 1: Rapid Degradation:
 - To a suitable volume of 0.01 N HCl, add the Lansoprazole stock solution to achieve a final concentration of 1 mg/mL.
 - Maintain the solution at room temperature.
 - Withdraw aliquots at appropriate time intervals (e.g., 0, 10, 30, and 60 minutes).
 - Immediately neutralize the aliquots with a suitable base (e.g., NaOH) to quench the reaction.
- Protocol 2: Moderate Degradation:
 - Dissolve 200 mg of Lansoprazole in 0.1 N HCl.
 - Reflux the solution at 60°C for 8 hours.
 - Cool the solution to room temperature.
- · Protocol:
 - To a suitable volume of 2 N NaOH, add the Lansoprazole stock solution to achieve a final concentration of 1 mg/mL.
 - Heat the solution at 80°C.
 - Withdraw aliquots at various time points (e.g., up to 72 hours).
 - Neutralize the aliquots with a suitable acid (e.g., HCI) immediately after withdrawal.
- · Protocol:



- To a suitable volume of 2% H₂O₂, add the Lansoprazole stock solution to achieve a final concentration of 1 mg/mL.
- Keep the solution at room temperature.
- Collect samples at different time intervals (e.g., up to 60 minutes).

Protocol:

- Dilute the Lansoprazole stock solution with a mixture of acetonitrile and water (50:50, v/v).
- Heat the solution at 80°C.
- Withdraw samples at various time points (e.g., up to 48 hours).

· Protocol:

- Expose the solid Lansoprazole powder to a temperature of 105°C for 14 hours.
- Dissolve the heat-stressed powder in a suitable solvent for analysis.
- Lansoprazole has been reported to be relatively stable under thermal stress.

Protocol:

- Expose the Lansoprazole solid drug or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
- A control sample should be protected from light by wrapping it in aluminum foil.
- Lansoprazole has been reported to be stable under photolytic conditions.

Analytical Methodology

A validated stability-indicating HPLC method is essential for separating and quantifying Lansoprazole from its degradation products.

Chromatographic Conditions (Example):



Column: C18 (250 mm x 4.6 mm, 5 μm)

Mobile Phase A: 10 mM ammonium acetate

Mobile Phase B: Acetonitrile

 Gradient Elution: A time-based gradient program should be developed to ensure adequate separation.

• Flow Rate: 1.0 mL/min

Column Temperature: 40°C

Detection Wavelength: 285 nm

Injection Volume: 2 μL

- Sample Analysis:
 - Dilute the stressed samples to a suitable concentration with the mobile phase.
 - Inject the samples into the HPLC system.
 - Identify and quantify the degradation products. The use of an LC-MS system is highly recommended for the structural elucidation of unknown degradation products.

Data Presentation

Summarize the quantitative results from the forced degradation studies in a clear and concise table.

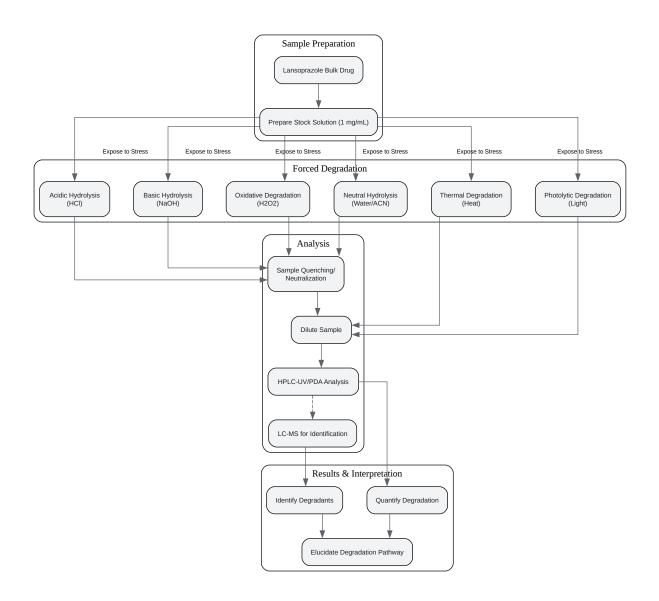


Stress Condition	Reagent/Co ndition	Temperatur e	Time	% Degradatio n	Major Degradatio n Products Identified
Acidic Hydrolysis	0.1 N HCl	60°C	8 hours	45.0%	Des sulphur impurity, Sulphide impurity
Acidic Hydrolysis	0.01 N HCl	Room Temp.	10 min	Significant	DP-1, DP-2, DP-3
Basic Hydrolysis	2 N NaOH	80°C	72 hours	Degradation Observed	DP-4
Neutral Hydrolysis	Water/ACN (50:50)	80°C	48 hours	Degradation Observed	DP-5
Oxidative Degradation	2% H2O2	Room Temp.	60 min	Degradation Observed	DP-1, DP-6, DP-7, DP-8
Thermal Degradation	Dry Heat	105°C	14 hours	Stable	Not Applicable
Photolytic Degradation	1.2 million lux-hours	Ambient	-	Stable	Not Applicable

DP refers to Degradation Product as designated in the cited literature.

Visualizations Experimental Workflow



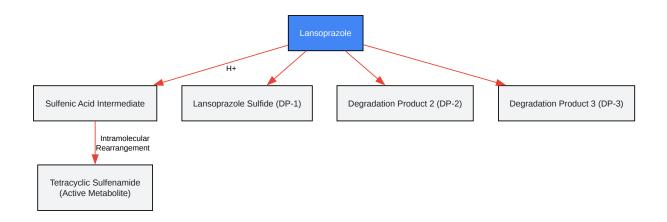


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Caption: Workflow for a typical forced degradation study of Lansoprazole.



Lansoprazole Acidic Degradation Pathway



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Caption: Proposed acidic degradation pathway of Lansoprazole.

Conclusion

Forced degradation studies are indispensable in the pharmaceutical development of Lansoprazole. The protocols outlined in this document provide a framework for systematically investigating the stability of the drug substance under various stress conditions. The resulting data on degradation pathways and products are critical for formulation development, establishing storage conditions, and ensuring the safety and efficacy of the final drug product. The major degradation pathways for lansoprazole include scission of the sulfoxide bridge, leading to the formation of corresponding pyridine and benzimidazole derivatives.

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